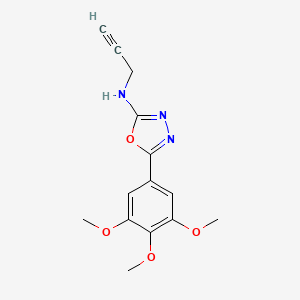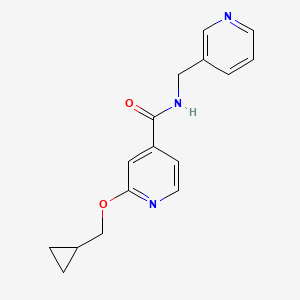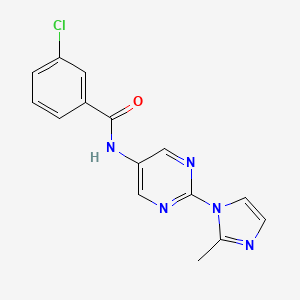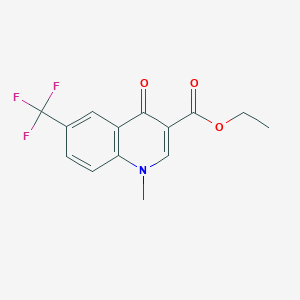
N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine, also known as PTT, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTT belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.
Mechanism of Action
The exact mechanism of action of N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is not yet fully understood. However, it is believed that this compound exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound has been shown to activate the caspase cascade, which is a series of proteolytic enzymes that are involved in the process of apoptosis. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is a pathway that is frequently dysregulated in cancer.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and antiviral effects, this compound has been found to have anti-inflammatory and antioxidant effects. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is its potent anticancer activity against a wide range of cancer cell lines. This compound has also been found to have antimicrobial and antiviral activity, which makes it a promising candidate for the development of new antimicrobial and antiviral agents. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine. One area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents. In addition, the development of this compound derivatives with improved pharmacological properties is also an area of future research. Finally, the investigation of the potential use of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory diseases, is also an area of future research.
Synthesis Methods
The synthesis of N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves the reaction of 3,4,5-trimethoxybenzohydrazide with propargyl bromide in the presence of triethylamine and copper(I) iodide. The resulting intermediate is then reacted with 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide to yield this compound. The overall yield of the synthesis is around 60%.
Scientific Research Applications
N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, this compound has been found to have antiviral activity against herpes simplex virus type 1 and 2.
properties
IUPAC Name |
N-prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-5-6-15-14-17-16-13(21-14)9-7-10(18-2)12(20-4)11(8-9)19-3/h1,7-8H,6H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENPTPAKJTXETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2439160.png)
![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)
![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)
![N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2439166.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2439169.png)



![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2439179.png)
![Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2439180.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2439181.png)